molecular formula C12H23N3O2 B7919134 N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide

Cat. No.: B7919134
M. Wt: 241.33 g/mol
InChI Key: FZCDCMSUTJPEGU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide is a synthetic organic compound featuring a piperidine core structure that is functionalized with acetamide and amino-propionyl substituents. This specific stereochemical and structural configuration makes it a compound of interest in advanced chemical and pharmaceutical research. It is primarily utilized as a building block or intermediate in the development of novel bioactive molecules. Its potential applications are often explored in medicinal chemistry programs, particularly in the synthesis and optimization of compounds that target the central nervous system. Researchers investigate this molecule to understand structure-activity relationships (SAR) and to create proprietary libraries for high-throughput screening. Handling Precautions: For research use only. Not intended for diagnostic or therapeutic use. This product is not for human or veterinary use. Safety Data Sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-4-15(10(3)16)11-5-7-14(8-6-11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCDCMSUTJPEGU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(CC1)C(=O)[C@H](C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This method leverages the nucleophilicity of the piperidine nitrogen. A pre-formed acetylated piperidine intermediate undergoes substitution with (S)-2-aminopropionyl chloride. The reaction is conducted in tetrahydrofuran (THF) or dichloromethane (DCM), with yields reaching 80–91% under optimized conditions.

Stepwise Synthesis

  • Intermediate Preparation : 4-(Ethylamino)piperidine is acetylated using acetic anhydride in DCM, yielding N-ethyl-N-(piperidin-4-yl)acetamide (87% yield).

  • Substitution Reaction : The intermediate reacts with (S)-2-aminopropionyl chloride at −10°C to 25°C. TEA scavenges HCl, driving the reaction to completion within 24 hours.

Critical Parameters :

  • Slow addition of the acyl chloride minimizes exothermic side reactions.

  • Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >95%.

Multi-Step Synthesis via Intermediate Formation

Azide-Mediated Coupling

Adapting methodologies from quinoxaline derivatives, an azide intermediate is generated in situ from hydrazides and sodium nitrite in acetic acid. This intermediate couples with the piperidine-ethylacetamide backbone under Staudinger conditions, yielding the target compound in 70–75% yield.

Oxidative Functionalization

Inspired by indole derivative syntheses, a late-stage oxidation step introduces the acetamide group. Using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide/sodium tungstate, the piperidine ring is functionalized, followed by alkylation with ethyl bromide. This route achieves 68% overall yield but requires stringent temperature control (−5°C to 25°C).

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Amidation-Alkylation65–72%>90%ModerateHigh
Nucleophilic Substitution80–91%>95%HighModerate
Azide Coupling70–75%85–90%LowVery High

Key Findings :

  • The nucleophilic substitution route offers the highest yield and scalability, making it industrially viable.

  • Azide-mediated methods, while versatile, involve hazardous intermediates and lower purity.

  • Solvent choice directly impacts reaction efficiency: DMF outperforms THF in minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Notes Reference
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide (S)-2-Aminopropionyl, ethyl group C13H23N3O3 269.34 Chirality may enhance receptor selectivity
Acetylfentanyl (N-(1-Phenethyl-piperidin-4-yl)-N-phenyl-acetamide) Phenethyl, phenyl group C21H26N2O 322.44 High μ-opioid affinity; implicated in overdose cases
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) Methoxy, phenethyl group C22H28N2O2 352.5 Extended duration due to methoxy group
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide Cyclopropyl, 2-aminoethyl group C13H23N3O 253.35 Discontinued; potential metabolic instability
p-Fluoro-butyrylfentanyl (N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) Fluorophenyl, butanamide chain C23H28FN2O 380.49 Enhanced lipophilicity; higher potency

Biological Activity

N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide (CAS: 1354018-18-0) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. Its structure can be represented as follows:

N 1 S 2 Amino propionyl piperidin 4 yl N ethyl acetamide\text{N 1 S 2 Amino propionyl piperidin 4 yl N ethyl acetamide}

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The following are key mechanisms identified in research:

  • Receptor Binding : The compound may exhibit affinity for opioid receptors, similar to other piperidine derivatives, which could influence pain modulation and analgesic effects.
  • Cytotoxicity : Preliminary studies indicate that derivatives of piperidine compounds can induce cytotoxic effects in cancer cell lines, suggesting potential anti-cancer properties .
  • Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and leading to downstream biological effects.

Pharmacological Effects

Research has highlighted several biological activities associated with this compound:

Activity Description
Analgesic Effects Potential modulation of pain pathways through opioid receptor interaction.
Anticancer Activity Induces apoptosis in various cancer cell lines, enhancing mRNA expression of pro-apoptotic genes like p53 and Bax .
Neuroprotective Effects May protect against neurodegenerative processes by modulating neurotransmitter systems.

1. Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of piperidine derivatives on multiple hematological cancer cell lines. It was found that certain modifications to the piperidine structure enhanced cytotoxicity and promoted apoptosis through upregulation of key apoptotic markers . This suggests that this compound could be further explored as a potential anti-cancer agent.

2. Molecular Docking Studies

Molecular docking analyses have been conducted to predict the binding affinity of this compound with various target proteins involved in cancer progression. Results indicated significant interactions with proteins associated with apoptosis and cell cycle regulation, providing a mechanistic basis for its observed biological activities .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide?

  • Methodological Answer : The synthesis of piperidine-based acetamides typically involves multi-step reactions. For example, analogous compounds like IPPA (N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) are synthesized via condensation of piperidine precursors with acylating agents (e.g., phenoxyacetic acid) under controlled pH and temperature . For the target compound, a plausible route includes:

Step 1 : Coupling (S)-2-aminopropionic acid to piperidin-4-yl-ethylamine using carbodiimide-based reagents (e.g., EDC/HOBt).

Step 2 : Acetylation of the secondary amine using acetic anhydride.
Purification via column chromatography and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical .

Q. How is structural characterization performed to confirm the compound’s identity and enantiomeric purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra resolve proton environments and carbon frameworks. For chiral centers, NOESY or COSY can confirm stereochemistry .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., calculated vs. observed m/z).
  • Chiral HPLC : To confirm enantiomeric purity, use a chiral stationary phase (e.g., Chiralpak® columns) with a mobile phase optimized for polar functional groups .

Q. What in vitro assays are appropriate for preliminary pharmacological evaluation?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement studies (e.g., μ-opioid or 5-HT1A receptors) using tritiated ligands (e.g., [³H]DAMGO) to assess affinity .
  • Enzyme Inhibition : Screen against acetylcholinesterase or kinases using fluorogenic substrates (e.g., acetylthiocholine for AChE) .
  • Cellular Toxicity : MTT assays in HEK293 or SH-SY5Y cells to determine IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data in receptor binding studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or receptor isoforms. Strategies include:
  • Orthogonal Assays : Validate findings using surface plasmon resonance (SPR) or electrophysiology (e.g., patch-clamp for ion channel targets) .
  • Species-Specific Receptors : Compare results across human vs. rodent receptor subtypes to identify interspecies variability .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to explain affinity differences (e.g., using AutoDock Vina or Schrödinger Suite) .

Q. What computational approaches predict pharmacokinetic properties and metabolic stability?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME or ADMETLab estimate absorption, CYP450 metabolism, and blood-brain barrier permeability. Key parameters include LogP (optimal range: 1–3) and polar surface area (<90 Ų) .
  • Metabolite Identification : Use in silico platforms (e.g., Meteor Nexus) to predict Phase I/II metabolites, followed by in vitro validation with liver microsomes .

Q. How can structure-activity relationship (SAR) studies optimize selectivity against off-target receptors?

  • Methodological Answer :
  • Fragment-Based Design : Systematically modify substituents (e.g., ethyl vs. isopropyl groups) to assess steric and electronic effects on selectivity .
  • Covalent Docking : Identify key binding pocket residues (e.g., opioid receptor transmembrane domains) using X-ray crystallography data of homologous proteins .
  • Selectivity Profiling : Screen against panels of 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Cerep Panels) to identify off-target interactions .

Key Considerations for Researchers

  • Regulatory Compliance : Piperidine derivatives are often regulated (e.g., Schedule I opiates). Ensure compliance with local laws during synthesis and handling .
  • Data Reproducibility : Document buffer conditions, cell lines, and software parameters to mitigate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.